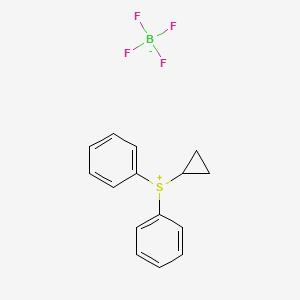
Cyclopropyldiphenylsulfoniumtetrafluoroborat
Übersicht
Beschreibung
Cyclopropyldiphenylsulfonium tetrafluoroborate is an organosulfur compound with the molecular formula C₁₅H₁₅S·BF₄. It is a sulfonium salt where the sulfonium ion is bonded to a cyclopropyl group and two phenyl groups, with tetrafluoroborate as the counterion. This compound is known for its utility in organic synthesis, particularly in the formation of ylides, which are valuable intermediates in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Cyclopropyldiphenylsulfonium tetrafluoroborate has several applications in scientific research:
Organic Synthesis:
Medicinal Chemistry:
Material Science:
Biological Studies:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cyclopropyldiphenylsulfonium tetrafluoroborate typically involves the following steps:
Formation of 3-Chloropropyldiphenylsulfonium Tetrafluoroborate:
Cyclization to Form Cyclopropyldiphenylsulfonium Tetrafluoroborate:
Industrial Production Methods: While the above method is suitable for laboratory-scale synthesis, industrial production may involve optimization of reaction conditions, such as temperature control, solvent recycling, and continuous flow processes, to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Cyclopropyldiphenylsulfonium tetrafluoroborate undergoes various types of chemical reactions, including:
Ylide Formation:
Substitution Reactions:
Common Reagents and Conditions:
Sodium Hydride: Used for deprotonation and ylide formation.
Dichloromethane: Commonly used as a solvent for extraction.
Fluoroboric Acid and Sodium Tetrafluoroborate: Used to quench reactions and precipitate products.
Major Products:
Cyclobutanones: Formed via cycloaddition reactions.
γ-Butyrolactones: Another product of cycloaddition reactions.
Substituted Cyclopentanones: Formed from specific cycloaddition reactions.
Wirkmechanismus
The primary mechanism of action of cyclopropyldiphenylsulfonium tetrafluoroborate involves the formation of ylides. These ylides can undergo cycloaddition reactions, leading to the formation of various cyclic compounds. The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.
Vergleich Mit ähnlichen Verbindungen
Cyclopropyldiphenylsulfonium tetrafluoroborate can be compared with other sulfonium salts, such as:
Methyldiphenylsulfonium Tetrafluoroborate: Similar in structure but with a methyl group instead of a cyclopropyl group.
Ethyltriphenylphosphonium Bromide: A phosphonium salt with different reactivity and applications.
Trimethylsulfonium Iodide: Another sulfonium salt with distinct properties and uses.
Uniqueness: Cyclopropyldiphenylsulfonium tetrafluoroborate is unique due to its ability to form cyclopropyl ylides, which are valuable intermediates in the synthesis of various cyclic compounds. This distinguishes it from other sulfonium salts that may not form such intermediates.
Eigenschaften
IUPAC Name |
cyclopropyl(diphenyl)sulfanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15S.BF4/c1-3-7-13(8-4-1)16(15-11-12-15)14-9-5-2-6-10-14;2-1(3,4)5/h1-10,15H,11-12H2;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEYKSWKFYZEGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1CC1[S+](C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BF4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187111 | |
| Record name | Cyclopropyldiphenylsulphonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33462-81-6 | |
| Record name | Sulfonium, cyclopropyldiphenyl-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33462-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropyldiphenylsulphonium tetrafluoroborate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033462816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropyldiphenylsulphonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopropyldiphenylsulphonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.831 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Cyclopropyldiphenylsulfonium tetrafluoroborate in cationic photopolymerization?
A1: Cyclopropyldiphenylsulfonium tetrafluoroborate (CPB) acts as a photoinitiator in cationic photopolymerization. [] While the provided research abstract does not elaborate on the specifics of CPB's mechanism in this particular study, it lists CPB as one of the photoinitiators used to initiate the polymerization of the monomer 3-[{(oxiran-2-yl)methoxy}methyl]-9-ethyl-9H-carbazole (OMEC).
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


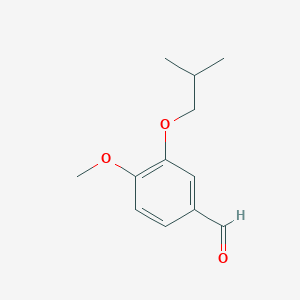
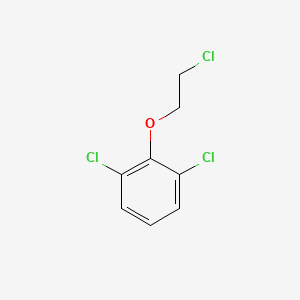
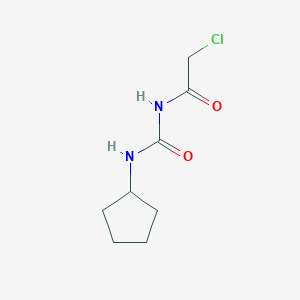
![3-[(3,5-Dimethylphenyl)amino]propanoic acid](/img/structure/B1361970.png)
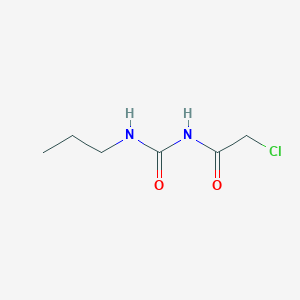
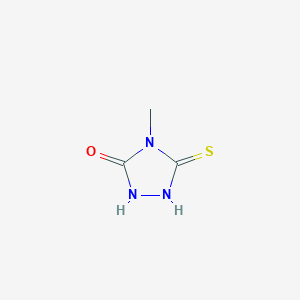
![1-[(5-Chlorothien-2-yl)methyl]piperazine](/img/structure/B1361988.png)

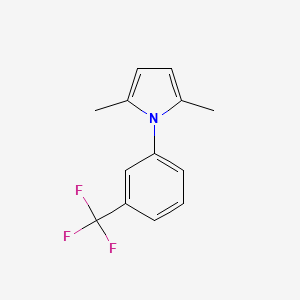
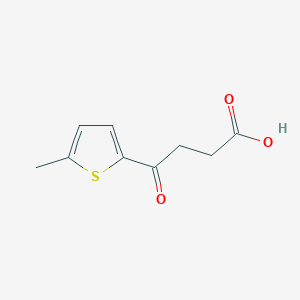
![2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B1362021.png)
![N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine](/img/structure/B1362033.png)


